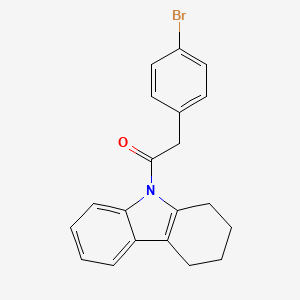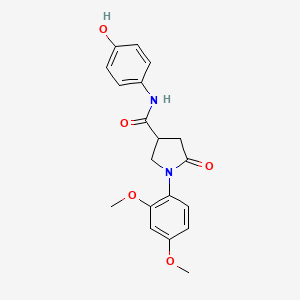
2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is an organic compound that features a bromophenyl group and a tetrahydrocarbazole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the tetrahydrocarbazole core, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を受け、キノン誘導体を形成することがあります。
還元: 還元反応はカルボニル基を標的にし、アルコールに変換することがあります。
置換: フェニル環上の臭素原子は、アミンやチオールなどの様々な求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬。
置換: 水酸化ナトリウム (NaOH) などの塩基またはパラジウム炭素 (Pd/C) などの触媒を使用することがあります。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 使用する求核剤に応じて、様々な置換フェニル誘導体。
4. 科学研究への応用
化学
この化合物は、特に新素材や医薬品の開発において、有機合成のビルディングブロックとして使用できます。
生物学
医学
医薬品化学では、この化合物は、抗がん活性や抗炎症活性など、潜在的な治療効果について研究されています。
産業
産業応用としては、新規ポリマーの開発や、より複雑な分子の合成における中間体として使用することが考えられます。
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
Industrial applications could include its use in the development of new polymers or as an intermediate in the synthesis of more complex molecules.
作用機序
作用機序は、特定の生物学的または化学的状況によって異なります。一般的に、この化合物は酵素や受容体などの分子標的と相互作用し、結合相互作用によってその活性を調節することが考えられます。関与する経路には、シグナル伝達経路や代謝経路が含まれる可能性があります。
6. 類似化合物の比較
類似化合物
2-(4-クロロフェニル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)エタノン: 臭素の代わりに塩素原子が含まれる類似構造。
2-(4-フルオロフェニル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)エタノン: 臭素の代わりにフッ素原子が含まれる類似構造。
2-(4-メチルフェニル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)エタノン: 臭素の代わりにメチル基が含まれる類似構造。
独自性
2-(4-ブロモフェニル)-1-(1,2,3,4-テトラヒドロ-9H-カルバゾール-9-イル)エタノンにおける臭素原子の存在は、他の置換基を持つ類似体と比較して、独特の反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone might confer unique reactivity and biological activity compared to its analogs with different substituents.
特性
分子式 |
C20H18BrNO |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C20H18BrNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChIキー |
OKZXOIDZLOWQDV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11017695.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11017700.png)
![2-methyl-1-oxo-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11017703.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017716.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11017717.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11017725.png)

![1-Tert-butyl-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11017737.png)
![N-(furan-2-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11017750.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11017756.png)
![5,7-bis[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11017762.png)

![N-(1H-indol-4-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11017771.png)
![Methyl 3-{[2-(2,4-dinitrophenyl)hydrazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B11017780.png)
